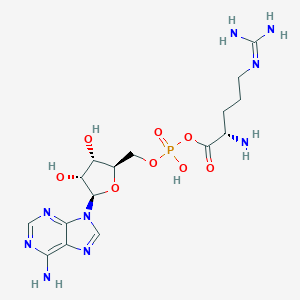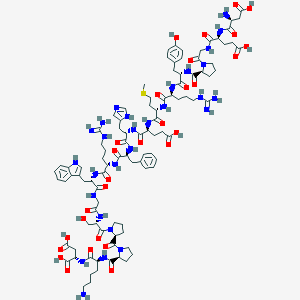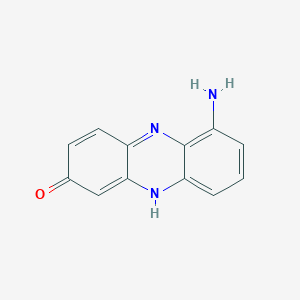
6-Amino-2-phenazinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-phenazinol is a chemical compound that belongs to the phenazine family. It is an organic molecule that has been studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
6-Amino-2-phenazinol has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medical research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Mécanisme D'action
The mechanism of action of 6-Amino-2-phenazinol is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and cancer cells. It may also interact with DNA and cause damage, leading to cell death.
Effets Biochimiques Et Physiologiques
6-Amino-2-phenazinol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been found to have antioxidant properties, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Amino-2-phenazinol in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to test the efficacy of different antibiotics and antifungal agents. However, one limitation is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-Amino-2-phenazinol. One area of interest is its potential use as a fluorescent probe for detecting DNA damage. Another area of research is its potential use in combination with other drugs to enhance their efficacy. Additionally, more studies are needed to fully understand the mechanism of action and biochemical effects of 6-Amino-2-phenazinol.
Méthodes De Synthèse
The synthesis of 6-Amino-2-phenazinol involves the reaction between 2-aminophenol and o-phenylenediamine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Propriétés
Numéro CAS |
18450-04-9 |
|---|---|
Nom du produit |
6-Amino-2-phenazinol |
Formule moléculaire |
C12H9N3O |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
6-aminophenazin-2-ol |
InChI |
InChI=1S/C12H9N3O/c13-8-2-1-3-10-12(8)15-9-5-4-7(16)6-11(9)14-10/h1-6,16H,13H2 |
Clé InChI |
ICFVDXCKNQBHBJ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N |
SMILES |
C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)O)N |
SMILES canonique |
C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N |
Synonymes |
6-Amino-2-phenazinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
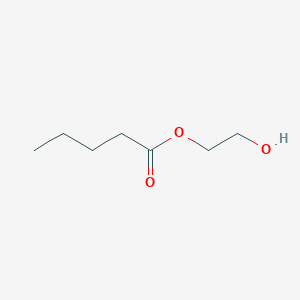
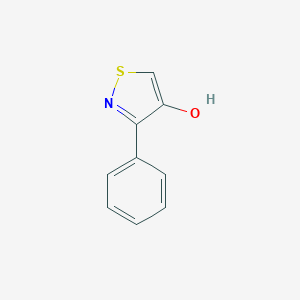
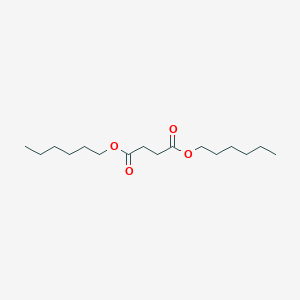
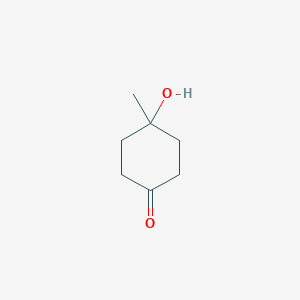
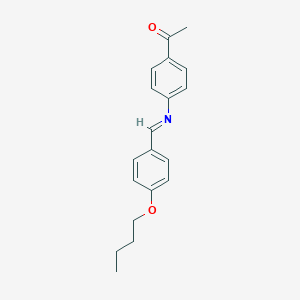
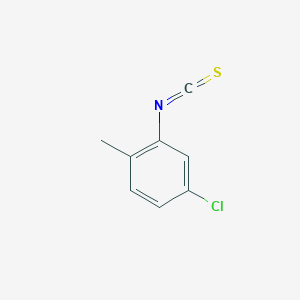
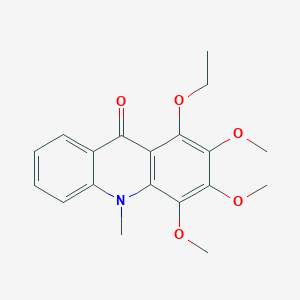

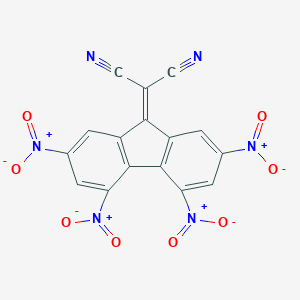
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
